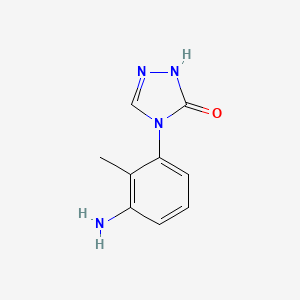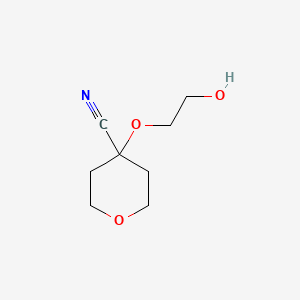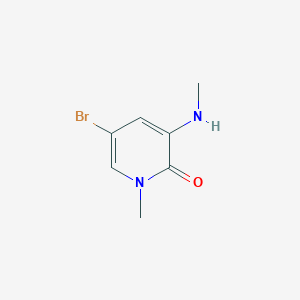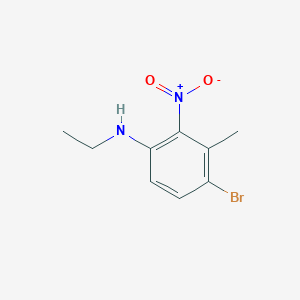
2-(4-Propoxycyclohexyl)acetic acid
Übersicht
Beschreibung
2-(4-Propoxycyclohexyl)acetic acid, also known as PCCA, is a novel compound in the family of non-steroidal anti-inflammatory drugs (NSAIDs). It has a molecular weight of 200.28 . The compound is typically stored at room temperature and has an oil-like physical form .
Molecular Structure Analysis
The molecular formula of 2-(4-Propoxycyclohexyl)acetic acid is C11H20O3 . The InChI code for the compound is 1S/C11H20O3/c1-2-7-14-10-5-3-9(4-6-10)8-11(12)13/h9-10H,2-8H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis
2-(4-Propoxycyclohexyl)acetic acid is an oil-like substance stored at room temperature . It has a molecular weight of 200.28 .Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
The research into 2-(4-Propoxycyclohexyl)acetic acid often focuses on its synthesis and potential for functionalization. For instance, Kikelj et al. (1991) detail the synthesis of trans-2-(2'-aminocyclohexyloxy)acetic acid from trans-2-(2'-azidocyclohexyloxy)acetic acid, demonstrating the potential for creating derivatives of this compound (Kikelj et al., 1991).
Synthesis of Hexahydroindoles
The compound plays a role in the synthesis of 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles, which are important intermediates for various alkaloids. Juma et al. (2008) describe the preparation of acetal-protected derivatives of (2,4-dioxocyclohex-1-yl)acetic acid derivatives, showcasing the versatility of similar compounds in chemical synthesis (Juma et al., 2008).
Adsorption Studies
In environmental sciences, related compounds like 2,4,5-trichlorophenoxy acetic acid are studied for their adsorption behavior. Khan and Akhtar (2011) explore the adsorption of such compounds on cation-exchangers, which could have implications for understanding how 2-(4-Propoxycyclohexyl)acetic acid interacts with various materials (Khan & Akhtar, 2011).
Metabolic Studies
Metabolic studies also take interest in related compounds. Niederwieser et al. (1978) identified cis- and trans-4-hydroxycyclohexylacetic acid in human urine, indicating the potential metabolic pathways that similar compounds like 2-(4-Propoxycyclohexyl)acetic acid might undergo (Niederwieser et al., 1978).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 2-(4-Propoxycyclohexyl)acetic acid are not available, research into similar compounds, such as acetic acid, is ongoing. For instance, photocatalytic CO2 reduction is a promising technology for using anthropogenic CO2 emissions to alleviate our dependence on fossil fuels .
Wirkmechanismus
Biochemical Pathways
Acetic acid derivatives often participate in metabolic pathways involving acetyl-coa, a key molecule in metabolism
Action Environment
The action, efficacy, and stability of 2-(4-Propoxycyclohexyl)acetic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other substances that can interact with the compound
Eigenschaften
IUPAC Name |
2-(4-propoxycyclohexyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-2-7-14-10-5-3-9(4-6-10)8-11(12)13/h9-10H,2-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQQMHDKYBSOOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCC(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Propoxycyclohexyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1382381.png)




![tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate](/img/structure/B1382390.png)





